N2-(pentan-3-yl)pyridine-2,4-diamine chemical structure and properties
N2-(pentan-3-yl)pyridine-2,4-diamine chemical structure and properties
An In-depth Technical Guide to N2-(pentan-3-yl)pyridine-2,4-diamine: Structure, Properties, and Potential Applications
Introduction
Aminopyridines are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] These compounds, characterized by a pyridine ring substituted with one or more amino groups, serve as crucial scaffolds in the development of novel therapeutic agents. Their unique electronic and structural properties allow them to interact with a wide range of biological targets, including enzymes and ion channels.[3] N2-(pentan-3-yl)pyridine-2,4-diamine is a specific derivative within this class, and this guide provides a comprehensive technical overview of its chemical structure, properties, a plausible synthetic route, and potential applications in drug discovery for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The chemical structure of N2-(pentan-3-yl)pyridine-2,4-diamine consists of a pyridine-2,4-diamine core with a pentan-3-yl group attached to the amino group at the N2 position.
IUPAC Name: N2-(pentan-3-yl)pyridine-2,4-diamine CAS Number: 1250612-17-9
A table summarizing the predicted physicochemical properties of N2-(pentan-3-yl)pyridine-2,4-diamine is presented below. These values are estimated based on the structure and data from similar compounds, as experimental data for this specific molecule is not widely available.
| Property | Predicted Value |
| Molecular Formula | C10H17N3 |
| Molecular Weight | 179.26 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 52.1 Ų |
Synthesis and Characterization
While a specific, experimentally validated synthesis for N2-(pentan-3-yl)pyridine-2,4-diamine is not readily found in published literature, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of N-substituted aminopyridines. A common approach involves the nucleophilic substitution of a halogenated pyridine derivative.
Proposed Synthesis Workflow
A potential two-step synthesis is outlined below, starting from commercially available 2,4-dichloropyridine.
Caption: Proposed two-step synthesis of N2-(pentan-3-yl)pyridine-2,4-diamine.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-4-aminopyridine
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In a sealed pressure vessel, dissolve 2,4-dichloropyridine (1 equivalent) in a suitable solvent such as ethanol.
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Saturate the solution with ammonia gas or add a concentrated aqueous solution of ammonia (excess).
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Heat the mixture at a temperature range of 150-180°C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Evaporate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain 2-chloro-4-aminopyridine.
Causality Behind Experimental Choices: The amination of 2,4-dichloropyridine is selective at the 4-position due to the electronic properties of the pyridine ring. The use of a pressure vessel and high temperature is necessary to drive the nucleophilic aromatic substitution reaction.
Step 2: Synthesis of N2-(pentan-3-yl)pyridine-2,4-diamine
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To a solution of 2-chloro-4-aminopyridine (1 equivalent) and pentan-3-amine (1.2 equivalents) in an anhydrous aprotic solvent like toluene or dioxane, add a palladium catalyst such as Pd2(dba)3 (0.02 equivalents) and a phosphine ligand like Xantphos (0.04 equivalents).[4]
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Add a base, for example, sodium tert-butoxide (1.5 equivalents).
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Degas the reaction mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-110°C for 8-16 hours, monitoring the reaction by TLC.
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Upon completion, cool the mixture and filter it through a pad of celite to remove the catalyst.
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Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield N2-(pentan-3-yl)pyridine-2,4-diamine.
Causality Behind Experimental Choices: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] The choice of ligand (Xantphos) and base (sodium tert-butoxide) is crucial for the efficiency of the catalytic cycle. An inert atmosphere is required to prevent the oxidation of the palladium catalyst.
Characterization
The structure of the synthesized N2-(pentan-3-yl)pyridine-2,4-diamine would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, with distinct chemical shifts influenced by the amino substituents.[5] Signals corresponding to the pentan-3-yl group (methine and methylene protons) would also be present.
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¹³C NMR: The spectrum would display signals for the carbon atoms of the pyridine ring and the pentan-3-yl substituent.[5]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching vibrations of the primary and secondary amino groups, as well as C-N and aromatic C=C stretching vibrations.[6]
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.
Potential Applications in Drug Discovery
While the specific biological activity of N2-(pentan-3-yl)pyridine-2,4-diamine is not documented, the broader class of N-substituted aminopyridines and related diaminopyrimidines has shown promise in several therapeutic areas.
Anticancer Activity
Many substituted pyridine and pyrimidine derivatives have been investigated as potential anticancer agents.[3] Their mechanism of action can vary, but some have been shown to inhibit kinases involved in cancer cell proliferation and survival.[3] The cytotoxic activity of various 5,6-heteroaromatically annulated pyridine-2,4-diamines has been evaluated against human cancer cell lines.[7]
Antibacterial Agents
N2,N4-disubstituted quinazoline-2,4-diamines, which share a similar structural motif, have been synthesized and tested against multidrug-resistant bacteria, showing promising minimum inhibitory concentrations (MICs).[8] This suggests that N2-substituted pyridine-2,4-diamines could also be explored for their antibacterial properties.
Potassium Channel Blockers
Aminopyridines are known to function as potassium channel blockers. By blocking these channels, they can enhance the release of neurotransmitters, which has therapeutic implications for certain neurological disorders.
Caption: Potential mechanism of action as a potassium channel blocker.
Safety Precautions
Detailed toxicological data for N2-(pentan-3-yl)pyridine-2,4-diamine is not available. However, based on the general properties of aminopyridines, the following safety precautions should be observed when handling this compound:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
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Storage: Store in a cool, dry place away from incompatible materials.
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Toxicity: Aminopyridines can be toxic if ingested or absorbed through the skin. In case of contact, wash the affected area thoroughly with water.
References
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- Zhang, R., Lu, M., & Xu, Y. (2025). Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine.
- Van Horn, K. S., Burda, W. N., Fleeman, R., Shaw, L. N., & Manetsch, R. (2014). Antibacterial Activity of a Series of N2,N4-disubstituted quinazoline-2,4-diamines. Journal of Medicinal Chemistry, 57(7), 3075–3093.
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N2-(3-methoxypropyl)pyridine-2,4-diamine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
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N2,N6-Dimethyl-N2,N6-di(pyridin-2-yl)pyridine-2,6-diamine. (n.d.). PubChem. Retrieved from [Link]
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N4-(pentan-3-yl)pyridine-3,4-diamine. (n.d.). PubChemLite. Retrieved from [Link]
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